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Compound of Interest

Compound Name: Echinatine N-oxide

Cat. No.: B1223185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Echinatine N-oxide is a pyrrolizidine alkaloid found in various plant species, including those of

the Boraginaceae family such as Heliotropium indicum and Rindera graeca.[1][2] As a certified

reference material, Echinatine N-oxide is crucial for the accurate identification and

quantification of this compound in raw materials, finished products, and biological matrices.

This document provides detailed application notes and protocols for the use of Echinatine N-
oxide as a phytochemical reference standard in analytical chemistry and its potential

applications in biological research based on the activities of extracts containing this and related

compounds.

Physicochemical Properties and Handling
Echinatine N-oxide is a well-characterized compound used as a reference standard.[3] It is

typically supplied as a solid with a purity of ≥95.0% as determined by HPLC.[4]
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Property Value Source

CAS Number 20267-93-0 [4]

Molecular Formula C₁₅H₂₅NO₆ [4]

Molecular Weight 315.36 g/mol [4]

Appearance Solid [4]

Storage -20°C [4]

Purity (by HPLC) ≥95.0% [4]

Stock Solution Preparation:

For analytical purposes, accurately weigh a precise amount of Echinatine N-oxide and

dissolve it in a suitable solvent such as methanol or a mixture of methanol and water to prepare

a stock solution of known concentration. For cell-based assays, sterile DMSO can be used to

prepare a high-concentration stock solution, which is then further diluted in a cell culture

medium to the desired final concentration. It is crucial to ensure that the final concentration of

DMSO in the cell culture medium is non-toxic to the cells (typically <0.1%).

Analytical Applications: Quantification by LC-MS/MS
The following protocol is a general guideline for the quantitative analysis of Echinatine N-
oxide in herbal extracts or other matrices using Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS). Method optimization may be required for specific matrices.

Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Herbal Tea Example):[5]

Weigh 2.0 g of the homogenized herbal tea sample into a centrifuge tube.

Add 20 mL of 0.05 M sulfuric acid.

Sonicate for 15 minutes at room temperature.

Centrifuge at 3800 x g for 10 minutes.
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Collect the supernatant.

Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.

Combine the supernatants.

2. Solid Phase Extraction (SPE) Clean-up:[5]

Condition a strong cation exchange (SCX) SPE cartridge (e.g., Bond Elut SCX, 500 mg) with

5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

Load 2 mL of the combined acidic extract onto the cartridge.

Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.

Dry the cartridge under a stream of nitrogen for 5-10 minutes.

Elute the pyrrolizidine alkaloids with two aliquots of 5 mL of a freshly prepared solution of 6%

ammonia in methanol (v/v).

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 5

mM ammonium formate and 0.1% formic acid).

3. LC-MS/MS Instrumental Conditions:
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Parameter Recommended Conditions

LC System UPLC/HPLC system

Column
C18 reversed-phase column (e.g., 2.1 x 100

mm, 1.8 µm)

Mobile Phase A
5 mM Ammonium Formate and 0.1% Formic

Acid in Water

Mobile Phase B
5 mM Ammonium Formate and 0.1% Formic

Acid in Methanol

Gradient

Start with 5% B, increase to 95% B over 10 min,

hold for 2 min, return to initial conditions and

equilibrate for 3 min.

Flow Rate 0.3 mL/min

Column Temperature 40°C

Injection Volume 5 µL

MS System Triple Quadrupole Mass Spectrometer

Ionization Mode Positive Electrospray Ionization (ESI+)

MRM Transitions

Precursor Ion (m/z) -> Product Ion (m/z)

(specific transitions for Echinatine N-oxide need

to be determined by infusing the standard)

Collision Energy To be optimized for each transition

4. Quantification:

Prepare a calibration curve using the Echinatine N-oxide reference standard in the same

solvent as the final sample extract.

The concentration range should bracket the expected concentration of the analyte in the

samples.
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Plot the peak area of the analyte against the concentration and use linear regression to

determine the concentration in the unknown samples.

Sample Preparation

LC-MS/MS Analysis

Sample Homogenization Acidic Extraction Centrifugation SPE Cleanup Evaporation Reconstitution

UPLC/HPLC Separation Tandem MS Detection Data Acquisition & Quantification

Click to download full resolution via product page

Biological Activity Applications
Extracts of plants containing Echinatine N-oxide, such as Heliotropium indicum and Rindera

graeca, have demonstrated neuroprotective and antioxidant activities.[1][6][7] The following

protocols are general methods that can be adapted to investigate the specific effects of the

pure Echinatine N-oxide reference standard.

Neuroprotective Activity Assay
This protocol describes a cell-based assay to evaluate the neuroprotective effects of

Echinatine N-oxide against oxidative stress-induced cell death in a neuronal cell line.

Experimental Protocol:

1. Cell Culture:

Culture a suitable neuronal cell line (e.g., HT22 mouse hippocampal cells or SH-SY5Y

human neuroblastoma cells) in the recommended growth medium supplemented with fetal

bovine serum and antibiotics.

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
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2. Treatment:

Seed the cells in 96-well plates at an appropriate density and allow them to adhere

overnight.

Pre-treat the cells with various concentrations of Echinatine N-oxide (e.g., 1, 5, 10, 25, 50

µM) for a specified period (e.g., 2-24 hours). Include a vehicle control (medium with the

same concentration of DMSO used to dissolve the compound).

After the pre-treatment period, induce neurotoxicity by adding a toxic agent such as

hydrogen peroxide (H₂O₂) or glutamate at a predetermined toxic concentration.

3. Assessment of Cell Viability (MTT Assay):

After the desired incubation time with the toxic agent (e.g., 24 hours), remove the medium.

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well

and incubate for 2-4 hours at 37°C.

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution

of SDS in HCl).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
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Treatment Group Description Expected Outcome

Control Cells in medium only 100% viability

Vehicle Control
Cells treated with the highest

concentration of DMSO used
High viability, similar to control

Toxin Only
Cells treated with the

neurotoxic agent (e.g., H₂O₂)

Significant decrease in cell

viability

Echinatine N-oxide + Toxin

Cells pre-treated with

Echinatine N-oxide before

toxin exposure

Increased cell viability

compared to the "Toxin Only"

group, indicating a

neuroprotective effect

Antioxidant Capacity Assays
The antioxidant capacity of Echinatine N-oxide can be evaluated using various in vitro assays.

Here are protocols for two common methods: DPPH and ABTS radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

1. Reagents:

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

Echinatine N-oxide solutions at various concentrations in methanol.

A positive control (e.g., Ascorbic acid or Trolox).

2. Procedure:

In a 96-well plate, add a specific volume of the DPPH solution to each well.

Add an equal volume of the Echinatine N-oxide solutions at different concentrations.

Include a blank (methanol) and a positive control.

Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm.

3. Calculation:

Radical Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] x 100

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample

is the absorbance of the DPPH solution with the sample.

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH

radicals) can be determined by plotting the percentage of scavenging activity against the

concentration.

Experimental Protocol: ABTS Radical Scavenging Assay

1. Reagents:

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution.

Potassium persulfate solution.

Echinatine N-oxide solutions at various concentrations.

A positive control (e.g., Trolox).

2. Procedure:

Prepare the ABTS radical cation (ABTS•+) by reacting the ABTS stock solution with

potassium persulfate and allowing the mixture to stand in the dark at room temperature for

12-16 hours before use.

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an

absorbance of 0.70 ± 0.02 at 734 nm.

Add a small volume of the Echinatine N-oxide solutions to the diluted ABTS•+ solution.

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
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3. Calculation:

The calculation is similar to the DPPH assay, and the results can be expressed as an IC₅₀

value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Potential Signaling Pathway Involvement: Keap1-
Nrf2 Pathway
Pyrrolizidine alkaloids and other natural compounds with antioxidant properties have been

shown to modulate cellular defense mechanisms, potentially through the activation of the

Keap1-Nrf2 signaling pathway.[8][9][10] This pathway is a key regulator of the cellular

antioxidant response.
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Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like

ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Upon exposure to

oxidative stress or certain bioactive compounds, Keap1 is inactivated, allowing Nrf2 to

translocate to the nucleus.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element

(ARE) in the promoter regions of various genes, leading to the transcription of a suite of

antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H

quinone oxidoreductase 1 (NQO1).[9][11]

Protocol to Investigate Nrf2 Activation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3757665/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1425901/full
https://www.mdpi.com/2076-3921/13/9/1125
https://www.benchchem.com/product/b1223185?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3757665/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1425901/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1425901/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2732862/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Culture and Treatment:

Use a suitable cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes).

Treat the cells with Echinatine N-oxide at various concentrations for different time points.

2. Western Blot for Nrf2 Nuclear Translocation:

Fractionate the cells into nuclear and cytoplasmic extracts.

Perform Western blotting on both fractions using an antibody specific for Nrf2.

An increase in Nrf2 protein levels in the nuclear fraction compared to the control would

indicate translocation.

3. Quantitative PCR (qPCR) for Target Gene Expression:

Extract total RNA from the treated cells.

Synthesize cDNA.

Perform qPCR using primers for Nrf2 target genes (e.g., HMOX1 for HO-1, NQO1).

An increase in the mRNA levels of these genes would suggest activation of the Nrf2

pathway.

4. Reporter Gene Assay:

Transfect cells with a reporter plasmid containing an ARE-driven luciferase gene.

Treat the transfected cells with Echinatine N-oxide.

Measure luciferase activity to quantify the activation of the ARE.

By utilizing Echinatine N-oxide as a well-characterized phytochemical reference standard,

researchers can achieve reliable and reproducible results in both analytical and biological

investigations, contributing to a better understanding of its properties and potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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